molecular formula C18H27NO4 B6716303 (2-Tert-butylmorpholin-4-yl)-[2-(2-methoxyethoxy)phenyl]methanone

(2-Tert-butylmorpholin-4-yl)-[2-(2-methoxyethoxy)phenyl]methanone

Cat. No.: B6716303
M. Wt: 321.4 g/mol
InChI Key: HGOFHTFRPCURJK-UHFFFAOYSA-N
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Description

(2-Tert-butylmorpholin-4-yl)-[2-(2-methoxyethoxy)phenyl]methanone is a complex organic compound with a unique structure that combines a morpholine ring with a tert-butyl group and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butylmorpholin-4-yl)-[2-(2-methoxyethoxy)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the tert-butyl group. The final step involves the attachment of the phenylmethanone moiety through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butylmorpholin-4-yl)-[2-(2-methoxyethoxy)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Tert-butylmorpholin-4-yl)-[2-(2-methoxyethoxy)phenyl]methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential use in treating diseases. Its unique structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2-Tert-butylmorpholin-4-yl)-[2-(2-methoxyethoxy)phenyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bromomethyl methyl ether
  • Levalbuterol Related Compound D

Uniqueness

Compared to similar compounds, (2-Tert-butylmorpholin-4-yl)-[2-(2-methoxyethoxy)phenyl]methanone stands out due to its unique combination of a morpholine ring, tert-butyl group, and phenylmethanone moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-tert-butylmorpholin-4-yl)-[2-(2-methoxyethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-18(2,3)16-13-19(9-10-23-16)17(20)14-7-5-6-8-15(14)22-12-11-21-4/h5-8,16H,9-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOFHTFRPCURJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(CCO1)C(=O)C2=CC=CC=C2OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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